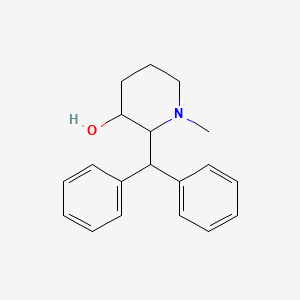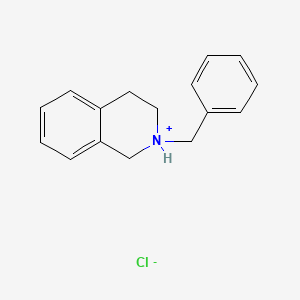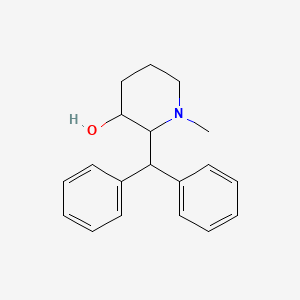
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings
Vorbereitungsmethoden
The synthesis of 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of N-ethyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is employed in the synthesis of poly(aryl ethers) and other industrially relevant polymers.
Wirkmechanismus
The mechanism by which 1,2,5,6-tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,2,5,6-Tetrahydro-1,1-dimethyl-4-morpholinopyridinium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is also a versatile solvent used in similar reactions, but it has a different ring structure and chemical properties.
N,N′-Dimethylpropylene urea: Another similar compound used as a solvent, but with distinct applications and reactivity.
The uniqueness of this compound lies in its combined pyridine and morpholine rings, which confer specific chemical and biological properties not found in other related compounds.
Eigenschaften
CAS-Nummer |
94882-03-8 |
|---|---|
Molekularformel |
C11H21IN2O |
Molekulargewicht |
324.20 g/mol |
IUPAC-Name |
4-(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)morpholine;iodide |
InChI |
InChI=1S/C11H21N2O.HI/c1-13(2)7-3-11(4-8-13)12-5-9-14-10-6-12;/h3H,4-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XVMUWGFKJKTYHU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(=CC1)N2CCOCC2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


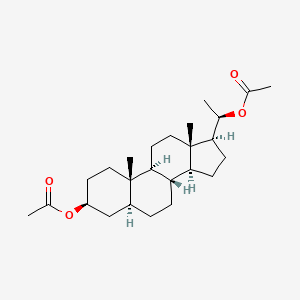

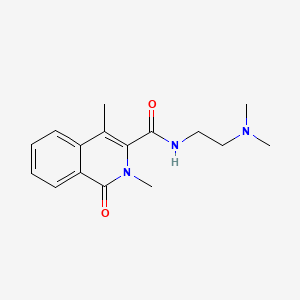
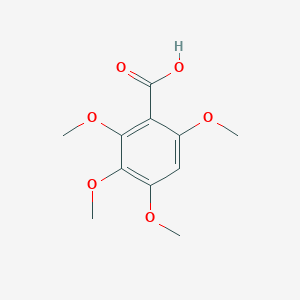
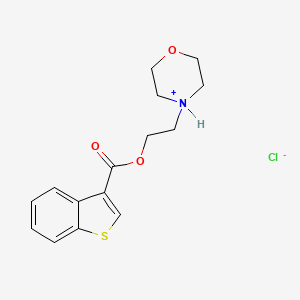
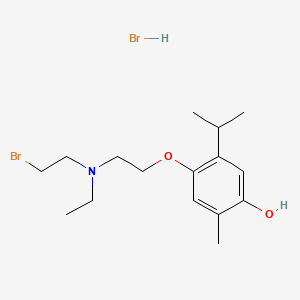

![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
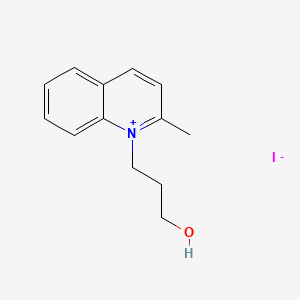

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
